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molecular formula C10H12O B025478 3-Propylbenzaldehyde CAS No. 103528-31-0

3-Propylbenzaldehyde

Cat. No. B025478
M. Wt: 148.2 g/mol
InChI Key: FDKRXGOMMRLUIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08846746B2

Procedure details

To a solution of 1-bromo-3-propylbenzene (16.6 g) in tetrahydrofuran (83 ml) cooled to −78° C. was added dropwise n-butyllithium (2.66M solution in n-hexane, 34 ml) over 9 minutes, and then the mixture was stirred for 1 hour. To this reaction solution was added dropwise N,N-dimethylformamide (7.7 ml) over 6 minutes, and the mixture was stirred for additional 20 minutes. To this reaction solution was added dropwise a 4M solution of hydrogen chloride in 1,4-dioxane (23 ml) over 5 minutes, and then the mixture was stirred after warming to room temperature. To this mixed solution was added water (83 ml), followed by a 6M aqueous solution of hydrochloric acid (12 ml), and then the mixture was extracted with n-hexane (80 ml). The resulting organic layer was washed with a saturated aqueous solution of sodium chloride, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give a crude product of the titled compound (14.0 g).
Name
Quantity
83 mL
Type
solvent
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step Two
Quantity
83 mL
Type
solvent
Reaction Step Two
Quantity
34 mL
Type
reactant
Reaction Step Three
Quantity
7.7 mL
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
23 mL
Type
solvent
Reaction Step Five
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
12 mL
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH2:8][CH2:9][CH3:10])[CH:3]=1.C([Li])CCC.CN(C)[CH:18]=[O:19].Cl>O1CCCC1.O1CCOCC1.O>[CH2:8]([C:4]1[CH:3]=[C:2]([CH:7]=[CH:6][CH:5]=1)[CH:18]=[O:19])[CH2:9][CH3:10]

Inputs

Step One
Name
Quantity
83 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
16.6 g
Type
reactant
Smiles
BrC1=CC(=CC=C1)CCC
Name
Quantity
83 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
34 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
7.7 mL
Type
reactant
Smiles
CN(C=O)C
Step Five
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
23 mL
Type
solvent
Smiles
O1CCOCC1
Step Six
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
12 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for additional 20 minutes
Duration
20 min
STIRRING
Type
STIRRING
Details
the mixture was stirred
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with n-hexane (80 ml)
WASH
Type
WASH
Details
The resulting organic layer was washed with a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C(CC)C=1C=C(C=O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 14 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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